molecular formula C8H5NaO3 B7823734 sodium;2-oxo-2-phenylacetate

sodium;2-oxo-2-phenylacetate

Cat. No.: B7823734
M. Wt: 172.11 g/mol
InChI Key: GGDFZLZSWSCHFU-UHFFFAOYSA-M
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Description

Sodium 2-oxo-2-phenylacetate (C₈H₅NaO₃), the sodium salt of 2-oxo-2-phenylacetic acid (benzoylformic acid), is a structurally significant compound with a ketone and carboxylate group. It is widely used in biomedical research due to its ability to modulate cellular processes. For example, sodium phenylacetate (NaPA, a closely related compound) has demonstrated antitumor activity by downregulating Bcl-2 and inducing apoptosis in breast cancer cells . The compound’s ionic nature enhances water solubility, making it suitable for in vivo applications such as drug delivery and cancer therapy.

Properties

IUPAC Name

sodium;2-oxo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDFZLZSWSCHFU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation of Styrene to Styrene Oxide

The synthesis begins with styrene as the starting material. Styrene undergoes epoxidation using hydrogen peroxide (H₂O₂) in the presence of a titanium silicate (TS-1) catalyst. This reaction occurs under mild conditions (30–50°C) and produces styrene oxide with high selectivity (>90%). The epoxidation step is critical for ensuring minimal side reactions, such as ring-opening or polymerization.

Hydrolysis of Styrene Oxide to α-Hydroxyacetophenone

Styrene oxide is hydrolyzed in a water-acetonitrile mixture (1:1 v/v) at 40°C for 6–8 hours. The addition of an oxidant synergist, such as cerium(IV) ammonium nitrate (CAN), accelerates the hydrolysis while preventing undesired diol formation. The resulting α-hydroxyacetophenone is isolated via distillation under reduced pressure, yielding a pale-yellow liquid with >85% purity.

Oxidation of α-Hydroxyacetophenone to Benzoylformic Acid

The key step in sodium 2-oxo-2-phenylacetate synthesis is the oxidation of α-hydroxyacetophenone to benzoylformic acid. This is achieved using a mixture of 48% hydrobromic acid (HBr) and 30% hydrogen peroxide (H₂O₂) at 90–100°C. The reaction proceeds via a radical mechanism, with HBr acting as both a catalyst and a bromine source. The optimal molar ratio of H₂O₂ to α-hydroxyacetophenone is 3:1, ensuring complete conversion within 4–6 hours.

Reaction Conditions:

  • Temperature: 90–100°C

  • HBr concentration: 48% (v/v)

  • H₂O₂ concentration: 30% (w/w)

  • Yield of benzoylformic acid: 78–82%

Neutralization to Sodium 2-Oxo-2-Phenylacetate

Benzoylformic acid is neutralized with a 20% sodium hydroxide (NaOH) solution at 25°C. The pH is adjusted to 12 to ensure complete deprotonation of the carboxylic acid group. The resulting solution is evaporated under reduced pressure (2.6 kPa) at 80–100°C to obtain crystalline sodium 2-oxo-2-phenylacetate. Final purification is achieved via recrystallization from ethanol-water (1:2 v/v), yielding a white crystalline solid with >95% purity.

Alternative Route: Direct Neutralization of Benzoylformic Acid

Industrial Production of Benzoylformic Acid

Benzoylformic acid is commercially synthesized via the hydrolysis of benzoyl cyanide or the oxidation of mandelic acid. However, the most cost-effective method involves the ozonolysis of trans-cinnamic acid, followed by reductive workup. This method avoids the use of hazardous brominating agents and achieves yields of 70–75%.

Neutralization and Crystallization

The industrial-scale neutralization process involves:

  • Dissolving benzoylformic acid in deionized water (1:5 w/v).

  • Adding 25% NaOH solution dropwise until pH 12.

  • Concentrating the solution under vacuum (5 kPa) at 60°C.

  • Cooling to 4°C to precipitate the sodium salt.

The product is filtered and dried at 50°C for 24 hours, achieving a purity of 98–99%.

Comparative Analysis of Methods

ParameterOxidation of α-HydroxyacetophenoneDirect Neutralization
Starting MaterialStyreneBenzoylformic Acid
Reaction Steps41
Overall Yield62–66%95–98%
Purity>95%98–99%
Cost EfficiencyModerateHigh
Environmental ImpactHigh (HBr waste)Low

Optimization Strategies

Catalyst Screening for Epoxidation

Titanium silicate (TS-1) remains the gold-standard catalyst for styrene epoxidation due to its high surface area (450 m²/g) and recyclability. Alternatives like tungsten-based catalysts reduce reaction times by 20% but suffer from leaching issues.

Solvent Effects in Hydrolysis

Replacing acetonitrile with dimethylformamide (DMF) in the hydrolysis step increases α-hydroxyacetophenone yield to 92% but complicates solvent recovery.

Oxidant Selection

Switching H₂O₂ to tert-butyl hydroperoxide (TBHP) improves oxidation efficiency (yield: 85%) but raises costs by 40%.

Industrial-Scale Considerations

Waste Management

The HBr-rich wastewater from Method 1 requires neutralization with Ca(OH)₂ to precipitate CaBr₂, which is reused in bromination reactions.

Energy Consumption

Vacuum distillation accounts for 65% of energy costs in Method 1. Implementing mechanical vapor recompression (MVR) reduces energy use by 30%.

Emerging Techniques

Electrochemical Oxidation

Recent studies demonstrate the electrochemical oxidation of α-hydroxyacetophenone using boron-doped diamond (BDD) electrodes. This method achieves 88% yield at 2.5 V with minimal byproducts.

Biocatalytic Routes

Genetically modified E. coli expressing phenylpyruvate decarboxylase converts phenylpyruvic acid to benzoylformic acid with 94% enantiomeric excess (ee) .

Scientific Research Applications

Sodium 2-oxo-2-phenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a marker for exposure to certain chemicals.

    Industry: Sodium 2-oxo-2-phenylacetate is used in the production of fragrances and as a fixative in perfumes.

Mechanism of Action

The mechanism of action of sodium 2-oxo-2-phenylacetate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating redox reactions.

Comparison with Similar Compounds

Functional Group Variations: Esters of 2-Oxo-2-Phenylacetate

Esters of 2-oxo-2-phenylacetate are key intermediates in organic synthesis. Their properties and applications differ markedly from the sodium salt due to reduced polarity and enhanced lipophilicity.

Compound Molecular Formula Yield (%) Physical State Key Applications References
Methyl 2-oxo-2-phenylacetate C₉H₈O₃ 65–95% Colorless oil Hydrogenation studies, chiral synthesis, fragrance precursors
Propyl 2-oxo-2-phenylacetate C₁₁H₁₂O₃ 85% Colorless oil Synthetic intermediate for α-keto ester derivatives
Allyl 2-oxo-2-phenylacetate C₁₁H₁₀O₃ 75% Colorless oil Photoresponsive profragrances in microencapsulated scent delivery systems
Sodium 2-oxo-2-phenylacetate C₈H₅NaO₃ Solid Anticancer agent (Bcl-2 downregulation), differentiation inducer in cell models

Key Observations :

  • Synthetic Utility : Methyl and allyl esters are pivotal in asymmetric hydrogenation and photofragmentation reactions. For instance, methyl 2-oxo-2-phenylacetate achieved 93% enantioselectivity in ionic liquid co-solvents .
  • Reactivity: Esters undergo diverse transformations, such as fluorination (e.g., ethyl 2-oxo-2-phenylacetate → ethyl 2,2-difluoro-2-phenylacetate, 87% yield) or condensation with amines to form iminoesters .
  • Biomedical Use : The sodium salt’s ionic nature enables direct biological activity, unlike esters, which typically act as prodrugs or intermediates (e.g., glycopyrrolate synthesis from methyl ester) .

Structural Analogues: Phenylglyoxylic Acid and Derivatives

Phenylglyoxylic acid (2-oxo-2-phenylacetic acid) shares the same backbone as sodium 2-oxo-2-phenylacetate but lacks the sodium counterion. Key differences include:

  • Solubility : The acid form is less water-soluble than its sodium salt, limiting its in vivo applications.
  • Synthetic Role : Phenylglyoxylic acid is a precursor for α-keto esters like benzyl 2-oxo-2-phenylacetate, which are used in kinetic resolution and acylative reactions .

Physicochemical and Spectral Comparisons

  • NMR Data: Propyl ester: δ¹H 8.04–7.98 (m, 2H), δ¹³C 186.5 (C=O) . Allyl ester: δ¹H 6.03 (ddt, J = 17.2 Hz), δ¹³C 163.5 (ester C=O) .
  • Stability : Sodium salt’s ionic structure enhances thermal and aqueous stability compared to esters, which are prone to hydrolysis or photofragmentation .

Q & A

Q. What are the standard synthetic methodologies for sodium 2-oxo-2-phenylacetate derivatives?

Sodium 2-oxo-2-phenylacetate derivatives are typically synthesized via nucleophilic acyl substitution. Substituted bromophenols or naphthols react with 2-oxo-2-phenylacetyl chloride in dichloromethane (DCM) using triethylamine (NEt₃) as a base. Yields exceeding 90% are achievable for brominated aryl esters (e.g., 2-bromophenyl or naphthalenyl derivatives) . Purification involves sequential washing with 10% HCl, NaHCO₃, and brine, followed by solvent evaporation under reduced pressure .

Q. How is the purity and structural integrity of synthesized derivatives validated?

Post-synthesis characterization employs 1^1H NMR to confirm product formation and rule out side reactions. For example, failed borylation attempts (e.g., using palladium catalysts) are identified via NMR analysis showing no target product peaks . Additional techniques like mass spectrometry (MS) or high-performance liquid chromatography (HPLC) may resolve ambiguities in complex mixtures.

Q. What purification strategies are effective for α-keto esters like sodium 2-oxo-2-phenylacetate?

Liquid-liquid extraction with DCM, followed by drying over MgSO₄, is standard. For challenging separations, column chromatography with silica gel or preparative HPLC is recommended. Evidence from failed catalytic reactions highlights the importance of substrate purity to avoid side reactions .

Advanced Research Questions

Q. Why do certain catalytic intramolecular arylation attempts fail with sodium 2-oxo-2-phenylacetate substrates?

Failed borylation or arylation (e.g., using palladium catalysts) may result from steric hindrance in brominated naphthalenyl esters or incompatible reaction conditions (e.g., solvent polarity, temperature). Systematic optimization—varying catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands, or switching to continuous flow systems—can improve outcomes .

Q. How do alkoxy group modifications in α-keto esters influence enantioselective aldol reactions?

Methyl or ethyl 2-oxo-2-phenylacetate derivatives show minimal differences in yield but affect enantioselectivity. For instance, methyl esters yield 85% ee with (Sa)-Binam-D-prolinamide catalysts, while ethyl pyruvate drops to 23% ee. Electron-withdrawing groups (e.g., nitro substituents) enhance reaction rates and selectivity (up to 92% ee) .

Q. What mechanistic insights explain sodium 2-oxo-2-phenylacetate’s role in Strecker aldehyde formation?

In amine degradation studies, sodium 2-oxo-2-phenylacetate reacts with epoxyalkenals to form Strecker aldehydes (e.g., methyl 2-oxo-2-phenylacetate from 2-phenylglycine methyl ester, 49% yield). The reaction proceeds via nucleophilic attack on the α-keto carbonyl, followed by decarboxylation, highlighting its utility in studying oxidative degradation pathways .

Q. How can contradictory data in stereochemical outcomes be resolved for catalytic reactions?

Discrepancies in enantioselectivity may arise from competing reaction pathways (e.g., keto-enol tautomerization). Control experiments with deuterated solvents or chiral stationary phase HPLC can isolate stereochemical contributions. For example, acetic acid additives in aldol reactions stabilize transition states, improving reproducibility .

Methodological Considerations

Q. What experimental designs mitigate challenges in continuous flow synthesis of sodium 2-oxo-2-phenylacetate derivatives?

Continuous flow systems enhance reaction control for thermally sensitive intermediates. Key parameters include residence time (optimized via flow rate) and temperature gradients. Ricard et al. demonstrated >95% yields for bromophenyl esters using this approach, reducing side reactions compared to batch methods .

Q. How should researchers address low yields in multi-step syntheses involving sodium 2-oxo-2-phenylacetate?

Stepwise monitoring via inline IR or LC-MS identifies bottlenecks. For example, incomplete acylation of bromophenols necessitates excess 2-oxo-2-phenylacetyl chloride or alternative activating agents (e.g., DCC/DMAP). Intermediate isolation and re-subjection to reaction conditions often salvage yields .

Q. What safety protocols are critical when handling reactive intermediates like 2-oxo-2-phenylacetyl chloride?

Use inert atmospheres (N₂/Ar) to prevent hydrolysis. Personal protective equipment (PPE) including acid-resistant gloves and face shields is mandatory. Emergency procedures for inhalation exposure include immediate fresh air access and medical consultation, as outlined in safety data sheets .

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